1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine
Description
Properties
IUPAC Name |
1-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2S/c1-6(14)11-15-10(5-16-11)7-2-3-9(13)8(12)4-7/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXBGNZEHFYRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC(=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Without specific information on the target of 1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine, it is difficult to determine the exact biochemical pathways this compound affects
Pharmacokinetics
It is known that the compound is a liquid at room temperature, which could influence its absorption and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets and exerts its effects.
Biochemical Analysis
Biochemical Properties
1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it has been found to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s ability to interact with multiple molecular targets makes it a versatile tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, highlighting the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s behavior in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals or post-translational modifications
Biological Activity
1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine is a thiazole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a thiazole ring and halogenated phenyl groups, suggests a diverse range of biological activities, particularly in antibacterial and antifungal domains. This article aims to explore the biological activity of this compound through various studies and data tables.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C11H10ClFN2S |
| Molecular Weight | 256.73 g/mol |
| IUPAC Name | 1-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethanamine |
| Appearance | Oil |
| Storage Temperature | Room Temperature |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. In a study evaluating thiazole derivatives, several compounds demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against S. aureus and E. coli . This suggests that the thiazole moiety may play a critical role in enhancing antibacterial efficacy.
Antifungal Activity
In addition to antibacterial properties, thiazole derivatives have shown antifungal activity. For instance, derivatives tested against Candida albicans exhibited MIC values ranging from 16.69 to 78.23 µM . The presence of halogen substituents, such as chlorine and fluorine, has been correlated with increased antifungal potency.
Case Study 1: Synthesis and Activity Evaluation
A study synthesized various thiazole derivatives, including those structurally similar to the compound . The synthesized compounds were evaluated for their antibacterial activity against standard strains of bacteria. The results indicated that modifications in the phenyl ring significantly affected the biological activity, with halogen substitutions enhancing potency .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the introduction of halogen atoms at specific positions on the phenyl ring improved both antibacterial and antifungal activities. For example, compounds with a para-chloro or para-fluoro substitution showed superior activity compared to their non-halogenated counterparts .
Research Findings
Recent studies have focused on the synthesis of thiazole derivatives and their biological evaluations:
- Antibacterial Efficacy : Compounds demonstrated varying degrees of effectiveness against E. coli and S. aureus, with some achieving MIC values lower than established antibiotics .
- Mechanism of Action : Preliminary investigations suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways .
Comparison with Similar Compounds
Key Structural Features:
- Core Structure : The compound shares the 1,3-thiazol-2-yl scaffold with multiple analogs but differs in substituents (Table 1).
- Substituent Variations :
- Phenyl Ring : The 3-chloro-4-fluorophenyl group distinguishes it from compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine (), which has a methyl group and lacks the fluorine atom.
- Side Chain : The ethanamine group contrasts with trifluoroethylamine (e.g., 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethan-1-amine, ) or pyrazole derivatives ().
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Molecular Weight : Calculated as 256.72 g/mol (C₁₁H₁₀ClFN₂S), similar to analogs like N-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-amine (227.67 g/mol, ).
- Solubility : The absence of ionic groups (e.g., hydrochloride salts) in the target compound may reduce aqueous solubility compared to dihydrochloride salts ().
Preparation Methods
Core Synthetic Strategy: Hantzsch Thiazole Synthesis
The predominant method for preparing 1-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine involves the Hantzsch thiazole synthesis. This classical approach constructs the thiazole ring by the condensation of a thioamide with an α-haloketone.
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- Thioamide intermediate: Derived from benzoylation of 3-aminopropionitrile followed by conversion to thioamide using sodium hydrosulfide and magnesium chloride in dimethylformamide (DMF).
- α-Haloketone: 2-bromo-3-chloro-4-fluoroacetophenone or analogous substituted 2-bromoacetophenones.
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- Initial reactions were conducted under reflux in ethanol.
- Later optimizations demonstrated that the reaction proceeds efficiently at room temperature, improving operational simplicity and reducing energy consumption.
-
- The thiazole ring closure and amine formation occur simultaneously.
- The product often precipitates as hydrobromide salts, facilitating isolation.
Scheme Summary:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 3-aminopropionitrile + benzoyl chloride | Standard benzoylation | Cyano-amide intermediate |
| 2 | Cyano-amide + NaSH/MgCl2 in DMF | Conversion to thioamide | Thioamide intermediate |
| 3 | Thioamide + 2-bromo-3-chloro-4-fluoroacetophenone | Reflux or room temperature in ethanol | This compound hydrobromide salt |
This method is supported by detailed studies demonstrating high yields and purity of the target compound and analogues.
Protection and Deprotection Strategies
In some synthetic routes, the amine functionality is protected during thiazole ring formation to avoid side reactions:
- Protection: Treatment of 3-aminopropionitrile with di-tert-butyl dicarbonate in the presence of Montmorillonite K10 yields a Boc-protected intermediate.
- Thiazole Formation: The Boc-protected thioamide reacts with the α-haloketone to form the thiazole ring.
- Deprotection: Concurrent or subsequent removal of the Boc group under acidic or thermal conditions yields the free ethanamine derivative.
This approach allows for better control over reaction specificity and product isolation.
Purification and Crystallization Techniques
Following synthesis, purification of the compound is critical to obtain crystalline forms suitable for pharmaceutical or research applications.
- Solvent Systems: Mixtures of dimethylformamide (DMF), ethyl acetate, and water are commonly used.
- Crystallization: Cooling of reaction mixtures or addition of anti-solvents such as ethyl acetate precipitates the product.
- Drying Methods: Techniques such as rotary evaporation, freeze-drying (lyophilization), spray drying, and melt extrusion are employed to obtain dry, pure powders.
- Solid Forms: Different crystalline polymorphs (e.g., forms M, R, S) can be prepared by varying solvents, temperature, and crystallization conditions, which may affect solubility and bioavailability.
A typical purification protocol involves dissolving the crude product in DMF, adding ethyl acetate to induce precipitation, filtering, washing, and drying to yield a high-purity crystalline solid.
Reaction Optimization and Solvent/Base Selection
- Solvents: Suitable solvents include esters, ethers, chloroalkanes, hydrocarbons, polar aprotic solvents (e.g., DMF, acetonitrile), ketones, and alcohols.
- Bases: Organic bases (e.g., triethylamine) or inorganic bases are used to neutralize acids formed during the reaction and facilitate amide or urea formation.
- Chlorinating Agents: For intermediate transformations, agents such as oxalyl chloride, thionyl chloride, phosphorus oxychloride, and phosphorus pentachloride are employed to convert acids to acid chlorides.
These choices are made to optimize yield, reaction rate, and product purity.
Alternative Synthetic Routes and Analogues
- Thiazole Derivatives via Thioureido Acids: Alternative methods involve reacting thioureido acids with α-haloketones or chloroacetaldehyde derivatives in aqueous or organic media, sometimes at room temperature to avoid impurities.
- Room Temperature Reactions: Several thiazole derivatives were synthesized efficiently at ambient temperature with subsequent addition of sodium acetate to facilitate ring closure and crystallization.
- Functional Group Variations: Substitutions on the phenyl ring and thiazole ring have been explored to modulate biological activity, using similar synthetic strategies.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core Reaction | Hantzsch thiazole synthesis (thioamide + α-haloketone) |
| Typical Solvents | Ethanol (reflux or room temp), DMF, ethyl acetate, acetonitrile |
| Bases Used | Triethylamine, inorganic bases |
| Protection Strategy | Boc protection of amine using di-tert-butyl dicarbonate with Montmorillonite K10 |
| Purification Techniques | Crystallization by anti-solvent addition, filtration, drying (rotary evaporation, lyophilization) |
| Chlorinating Agents | Phosphorus oxychloride, oxalyl chloride, thionyl chloride |
| Reaction Temperature | Room temperature to reflux (25°C to 85°C) |
| Product Forms | Hydrobromide salts, crystalline polymorphs (forms M, R, S) |
| Yield Range | Generally high yields (>70%) reported for similar compounds |
Research Findings and Notes
- The Hantzsch thiazole synthesis is highly reliable for constructing the 1,3-thiazole core with diverse aryl substitutions.
- Room temperature conditions are often sufficient, reducing energy input and side reactions.
- Protection/deprotection protocols improve selectivity and yield.
- Crystallization conditions significantly impact the solid-state form, which is critical for pharmaceutical development.
- The choice of solvent and base can be tailored to optimize reaction kinetics and product isolation.
- Analogues with different halogen substitutions show varied biological activities, suggesting the synthetic method's versatility.
Q & A
Q. Table 1: Characterization Techniques and Applications
| Technique | Application | Example from Evidence |
|---|---|---|
| X-ray Diffraction | Confirms crystal packing and stereochemistry | |
| ¹H NMR | Assigns proton environments | |
| HRMS | Verifies molecular formula |
What are the key structural features influencing the compound’s reactivity and biological activity?
Methodological Answer:
- Thiazole Ring: The sulfur and nitrogen atoms enhance hydrogen bonding with biological targets, as seen in antimicrobial studies .
- 3-Chloro-4-fluorophenyl Group: Electron-withdrawing substituents increase electrophilicity, favoring nucleophilic substitutions .
- Ethanamine Side Chain: The primary amine enables salt formation (e.g., hydrochlorides) for improved solubility .
Advanced Research Questions
How can reaction parameters (temperature, catalyst, solvent) be optimized to enhance yield and purity?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to test variables:
- Temperature Gradient: 70–110°C to identify optimal cyclization conditions .
- Catalyst Screening: Compare POCl3 with Lewis acids (e.g., AlCl3) for efficiency .
- Solvent Polarity: Polar aprotic solvents (DMSO, DMF) improve intermediate stability .
Example Optimization Workflow:
Screening: Test POCl3 vs. AlCl3 at 90°C.
Refinement: Adjust pH (7–10) to isolate pure product .
Scale-up: Maintain reflux time ≤3 hours to prevent decomposition .
How should researchers address contradictory findings in biological activity across studies?
Methodological Answer:
- Assay Standardization: Control variables (e.g., cell line, incubation time). For instance, antimicrobial activity discrepancies may arise from differing MIC protocols .
- Structural Confirmation: Re-characterize batches via XRD to rule out polymorphic variations .
- Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay data) .
What computational methods predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use crystallographic data (e.g., PDB ligand FVY) to model binding to kinase targets .
- QSAR Modeling: Correlate substituent effects (e.g., Cl/F positions) with activity using Hammett constants .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
